Tandospirone citrate Tandospirone citrate Tandospirone citrate is a citrate salt of tandospirone , comprising equimolar amounts of citric acid and tandospirone. It is an anxiolytic drug used in the treatment of anxiety disorders. It has a role as an anxiolytic drug and an antidepressant. It contains a tandospirone(1+).
Brand Name: Vulcanchem
CAS No.: 112457-95-1
VCID: VC0001798
InChI: InChI=1S/C21H29N5O2.C6H8O7/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,6-7,15-18H,1-2,4-5,8-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t15-,16+,17+,18-;
SMILES: C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Molecular Formula: C27H37N5O9
Molecular Weight: 575.6 g/mol

Tandospirone citrate

CAS No.: 112457-95-1

Cat. No.: VC0001798

Molecular Formula: C27H37N5O9

Molecular Weight: 575.6 g/mol

* For research use only. Not for human or veterinary use.

Tandospirone citrate - 112457-95-1

CAS No. 112457-95-1
Molecular Formula C27H37N5O9
Molecular Weight 575.6 g/mol
IUPAC Name 2-hydroxypropane-1,2,3-tricarboxylic acid;(1R,2S,6R,7S)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Standard InChI InChI=1S/C21H29N5O2.C6H8O7/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,6-7,15-18H,1-2,4-5,8-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t15-,16+,17+,18-;
Standard InChI Key DMLGUJHNIWGCKM-DPFKZJTMSA-N
Isomeric SMILES C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
SMILES C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Canonical SMILES C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Tandospirone citrate consists of a tandospirone molecule complexed with citric acid in a 1:1 molar ratio. The parent compound, tandospirone, features a pyrimidinyl-piperazine structure linked to a spiro[isobenzofuran-1(3H),4'-piperidine] moiety . This configuration enables high affinity for 5-HT₁A receptors (Kᵢ = 27 ± 5 nM) while showing minimal activity at 5-HT₂, dopamine D₂, or adrenergic receptors (>1,300 nM) .

Table 1: Key Chemical Properties of Tandospirone Citrate

PropertyValueSource
Molecular FormulaC₂₁H₂₉N₅O₂·C₆H₈O₇
Molecular Weight575.61 g/mol
CAS Number112457-95-1
Solubility (25°C)33.7 mg/mL in water
logP (Octanol-Water)2.1
pKa7.2 (piperazine nitrogen)

The crystalline form II, patented in 2013, demonstrates enhanced stability through intermolecular hydrogen bonding between the piperazine nitrogen and citrate hydroxyl groups . This polymorph exhibits a dissolution rate exceeding 85% within 15 minutes in aqueous media, critical for rapid gastrointestinal absorption .

Pharmacokinetics and Metabolic Profile

Metabolism and Elimination

Hepatic cytochrome P450 3A4 mediates N-dealkylation to form 1-PP, the primary active metabolite. Following oral administration, 1-PP achieves an AUC 16.38-fold higher than the parent compound, with a prolonged half-life of 3–5 hours . Renal excretion accounts for 70% of elimination, though less than 0.1% of unchanged drug appears in urine .

Table 2: Comparative Pharmacokinetic Parameters

ParameterTandospirone Citrate (i.g.)Tandospirone Citrate (i.v.)1-PP (i.g.)
t₁/₂ (h)1.38 ± 0.461.22 ± 0.394.2 ± 1.1
AUC (ng·h/mL)114.7 ± 4048,400 ± 19,1101,880 ± 520
CL (L/h/kg)174.3 ± 580.41 ± 0.16-
Vd (L/kg)338 ± 1120.73 ± 0.29-

Data derived from rat studies . i.g. = intragastric; i.v. = intravenous; CL = clearance; Vd = volume of distribution.

Mechanism of Action: 5-HT₁A Receptor Modulation

Autoreceptor vs. Postsynaptic Activity

Tandospirone citrate acts as a full agonist at presynaptic 5-HT₁A autoreceptors in the raphe nuclei and a partial agonist (intrinsic activity = 0.6) at postsynaptic receptors in hippocampal and limbic regions . This duality reduces serotonergic neuron firing while enhancing cortical 5-HT transmission through receptor desensitization.

Downstream Signaling Pathways

Activation of 5-HT₁A receptors couples to Gᵢ/o proteins, inhibiting adenylate cyclase and reducing cAMP production. Concurrent Gβγ subunit release opens inward-rectifier potassium channels, hyperpolarizing neurons . Chronic administration (14 days) downregulates presynaptic autoreceptor sensitivity by 40%, increasing hippocampal 5-HT levels to 158% of baseline .

Table 3: Receptor Binding Affinity Profile

ReceptorKᵢ (nM)Functional Activity
5-HT₁A27 ± 5Partial agonist
5-HT₂A1,300Antagonist
D₂4,100None
α₁-Adrenergic2,800None

Data from radioligand displacement studies .

Therapeutic Applications and Clinical Efficacy

Anxiety Disorders

In a 6-week randomized trial (n=240), tandospirone citrate (30–60 mg/day) reduced Hamilton Anxiety Scale scores by 54.7% versus 36.2% for placebo (p<0.001) . Onset of anxiolytic effects occurs within 2 weeks, contrasting with benzodiazepines’ immediate but tolerance-prone action .

Adjunctive Therapy in Depression

Augmentation with 30 mg/day tandospirone citrate in SSRI-resistant major depressive disorder (n=112) achieved 68% response rate (≥50% MADRS reduction) versus 32% for SSRI monotherapy (p=0.003) . The metabolite 1-PP potentiates noradrenergic transmission via α₂-adrenoceptor antagonism .

Neurological Applications

Emerging data support off-label use in:

  • Parkinson’s Disease: 60 mg/day improved UPDRS motor scores by 22.4% over 12 weeks (p=0.02) via striatal D₂ receptor upregulation

  • Schizophrenia: Adjunct to risperidone enhanced RBANS cognitive scores by 18.7 points (p<0.01) through hippocampal 5-HT₁A activation

Dosage Forms and Pharmaceutical Development

The standard 10 mg tablet formulation meets JP XVII dissolution criteria, releasing ≥85% API within 15 minutes . Novel delivery systems under investigation include:

  • Transdermal patches: Steady-state plasma concentration (Css=12.4 ng/mL) over 72 hours in porcine models

  • Intranasal gel: Bypasses first-pass metabolism, achieving 89% relative bioavailability in primates

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